molecular formula C6H7NO B094516 4-Methylpyridine N-oxide CAS No. 1003-67-4

4-Methylpyridine N-oxide

Cat. No.: B094516
CAS No.: 1003-67-4
M. Wt: 109.13 g/mol
InChI Key: IWYYIZOHWPCALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridine N-oxide is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polarographic Behavior : Kubota and Miyazaki (1962) investigated the polarographic behavior of 4-Methylpyridine N-oxide, noting a rapid decrease in its reduction wave with increasing pH values, particularly above pH 5. This behavior was attributed to kinetic current, and a quantitative analysis of the pH-dependence of the limiting current was conducted (Kubota & Miyazaki, 1962).

  • Molecular Structure Analysis : Belova et al. (2017) used gas-phase electron diffraction and quantum chemical calculations to study the molecular structure of this compound. They confirmed the planarity of the pyridine ring and the sp2 hybridization of nitrogen and carbon atoms in the ring. The study provided insights into the hyperconjugation in the pyridine ring and the nature of the semipolar N→O bond (Belova et al., 2017).

  • Selective Nitric Oxide Synthase Inhibition : Connolly et al. (2004) found that this compound derivatives could act as selective inhibitors of inducible nitric oxide synthase. They observed that specific N-substitution led to potent inhibition, indicating potential applications in biochemical and pharmacological research (Connolly et al., 2004).

  • Low-Temperature Structural Study : Damay et al. (2006) conducted a study on the structure of this compound at low temperatures using synchrotron and neutron powder diffraction experiments. This research provided detailed insights into the structural changes and molecular reorientations of the compound at different temperatures (Damay et al., 2006).

  • Amine-Free O-Sulfonylation Application : Yoshida et al. (2022) developed a method for amine-free sulfonylation of alcohols using this compound. This research offers a mild and efficient approach for sulfonylation, potentially useful in organic synthesis (Yoshida et al., 2022).

  • Improved Symmetry Determination in Powder Diffraction : Palatinus and Damay (2009) redetermined the low-temperature structure of this compound using a novel symmetry-determination method. This study improved the accuracy of structural analysis in crystallography (Palatinus & Damay, 2009).

  • Catalytic Applications in Oxidative Coupling : Neal et al. (2009) explored the use of 4-Methylpyridine in the oxidative coupling process over palladium oxide catalysts. This research has implications for the production of bipyridines, which have various industrial applications (Neal et al., 2009).

Mechanism of Action

Target of Action

4-Picoline-N-oxide, also known as 4-Methylpyridine 1-oxide or 4-Methylpyridine N-oxide, is a neutral N-donor ligand It’s known that n-oxides, in general, can interact with various biological targets due to their unique chemical properties .

Mode of Action

It’s known that pyridine n-oxides can act as intermediates in fine organic synthesis . They can undergo various reactions, including transformations into new heterocyclic systems . The principal methods for the selective production of the E- and Z-isomers of the oximes and their O-ethers are also described .

Biochemical Pathways

It’s known that pyridine n-oxides can be involved in various chemical reactions and can form new heterocyclic systems . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

It’s known that pyridine n-oxides can act as intermediates in fine organic synthesis , suggesting that they could potentially influence various molecular and cellular processes.

Action Environment

The action, efficacy, and stability of 4-Picoline-N-oxide can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its storage temperature is recommended to be between +2°C to +8°C , indicating that temperature could affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action.

Safety and Hazards

4-Methylpyridine N-oxide is considered a moderate fire hazard when exposed to heat or flame . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The molecular structure of 4-Methylpyridine N-oxide has been studied extensively, and the results have confirmed the hyperconjugation in the pyridine ring and the sp2 hybridization concept of the nitrogen and carbon atoms in the ring . Future research could focus on further exploring its chemical reactions and potential applications.

Biochemical Analysis

Biochemical Properties

4-Picoline-N-oxide has been found to interact with various enzymes and proteins. For instance, it has been used in the study of the reaction with acetic anhydride, providing insights into the biochemical reactions involving this compound . The nature of these interactions is complex and depends on the specific conditions of the reaction .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Picoline-N-oxide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 4-Picoline-N-oxide over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies have provided valuable insights into the temporal dynamics of this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Picoline-N-oxide vary with different dosages in animal models These studies have helped to identify threshold effects and any toxic or adverse effects at high doses

Metabolic Pathways

4-Picoline-N-oxide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 4-Picoline-N-oxide within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the localization or accumulation of this compound within cells.

Properties

IUPAC Name

4-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYYIZOHWPCALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061393
Record name Pyridine, 4-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name 4-Picoline N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.05 [mmHg]
Record name 4-Picoline N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1003-67-4
Record name Pyridine, 4-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Picoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Picoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-methyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 4-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLPYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIY3009LEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine N-oxide
Reactant of Route 3
4-Methylpyridine N-oxide
Reactant of Route 4
Reactant of Route 4
4-Methylpyridine N-oxide
Reactant of Route 5
4-Methylpyridine N-oxide
Reactant of Route 6
Reactant of Route 6
4-Methylpyridine N-oxide
Customer
Q & A

Q1: What is the molecular formula and weight of 4-methylpyridine N-oxide?

A1: The molecular formula is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR) [, , , ], UV-Vis spectroscopy [], and electron spin resonance (ESR) spectroscopy [, ] to characterize the compound and its complexes.

Q3: What is the crystal structure of this compound at room temperature?

A3: At 250 K, this compound crystallizes in the tetragonal space group I41/amd. The unit cell (a = b = 7.941 Å, c = 19.600 Å) contains eight equivalent molecules. []

Q4: How does this compound typically coordinate to metal ions?

A4: this compound commonly acts as a ligand, coordinating to metal ions through its oxygen atom. [, , , , , , , ] This often results in the formation of polynuclear complexes with diverse structures, including chains, sheets, and dimeric units. [, , , , , , ]

Q5: Can this compound act as a bridging ligand in metal complexes?

A5: Yes, research shows it can bridge metal centers in various coordination modes, including μ-1,1-bridging [], μ2-bridging [], and μ1,3-bridging. [, , ]

Q6: What are some applications of this compound in material science?

A6: It serves as a building block for synthesizing coordination polymers with diverse structures and properties. These materials have potential applications in areas such as gas storage, catalysis, and sensing. [, ]

Q7: Has this compound been investigated for biological activity?

A7: While most of the research focuses on its coordination chemistry, one study suggests that poly(vinylpyridine-N-oxide)s, polymers incorporating the N-oxide moiety, show potential in preventing silicosis by scavenging carbonate anion radicals. []

Q8: Does this compound exhibit catalytic activity?

A8: Yes, research indicates its potential as an organocatalyst in various organic reactions. [, , ] For instance, it catalyzes the amine-free O-phosphorylation and O-sulfonylation of alcohols. [, ]

Q9: What is the role of this compound in the amine-free O-phosphorylation of alcohols?

A9: It acts as an organocatalyst, activating the phosphorylation reagent and facilitating the transfer of the phosphate group to the alcohol. []

Q10: Have computational methods been used to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate C-H...O hydrogen bond properties in the crystalline structure of this compound. These calculations provide insights into the electronic structure and intermolecular interactions of the molecule. []

Q11: Have researchers used this compound in quantitative structure-activity relationship (QSAR) studies?

A11: While specific QSAR studies focusing on this compound were not found in the provided abstracts, research suggests its potential as a ligand in developing metal-based drugs. The study on uranyl tropolonate adducts with this compound demonstrates its ability to influence complex stability, offering insights into its potential for structure-activity relationship studies in medicinal chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.